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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzoyl chloride
CAS No.: 89629-90-3
Cat. No.: B3058476
Get Quote
H
Cl
NO

Molecular Weight: 219.99 g/mol [1]

Executive Summary & Application Context

3-Chloro-5-nitrobenzoyl chloride is a high-value electrophilic intermediate used primarily in
the synthesis of diversified pharmaceutical scaffolds and agrochemicals.[1] Its structural
uniqueness lies in the meta-substitution pattern, where the electron-withdrawing nitro (-NO

) and chloro (-Cl) groups activate the benzoyl chloride moiety for nucleophilic attack while
directing subsequent electrophilic aromatic substitutions (EAS) to specific positions.[1]

Critical Handling Note: As an acid chloride, this compound is highly sensitive to moisture.
Hydrolysis reverts it to 3-chloro-5-nitrobenzoic acid (CAS 34662-36-7), a common impurity.[1]
The spectroscopic data presented below focuses on distinguishing the active chloride from the
hydrolyzed acid, a critical quality control (QC) step in drug development workflows.
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Mass Spectrometry (MS) Analysis[2][3]

The mass spectrum of 3-Chloro-5-nitrobenzoyl chloride is definitive due to the presence of
two chlorine atoms (one aryl, one acyl), creating a distinct isotope pattern.[1]

Theoretical Isotope Distribution
The presence of two chlorine atoms (

Cl and

Cl) results in a characteristic 9:6:1 intensity ratio for the molecular ion cluster.
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Fragmentation Pathway (EI-MS)

In Electron lonization (70 eV), the molecule follows a predictable fragmentation pathway useful
for structural confirmation.

e Molecular lon (

): 219/221/223.
e -Cleavage (Loss of Cl): The weakest bond is the acyl C-Cl bond.[1] Loss of

Cl (35/37) generates the acylium ion [Ar-C
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O]

o m/z observed: 184 (100%) and 186 (33%). Note: The isotope pattern shifts to 3:1 (single
Cl remaining).

o Decarbonylation (Loss of CO): Ejection of CO (28 Da) from the acylium ion yields the
substituted phenyl cation [C

H

CINO

o m/z observed: 156 and 158.
o Nitro Group Loss: Subsequent loss of NO

or NO fragments.

Visualization: Fragmentation Logic
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Caption: Logical fragmentation pathway of 3-Chloro-5-nitrobenzoyl chloride in EI-MS,
highlighting the diagnostic loss of chlorine and carbon monoxide.

Infrared Spectroscopy (FT-IR)[1]

IR is the fastest method to verify the conversion of the carboxylic acid precursor to the acid
chloride.

Diagnostic Bands[1]
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Wavenumber (cm

Functional Group Intensity Assignment
)
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)-[1]
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) Aryl chloride stretch.
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Absence of O-H 2500 - 3300 -

hydrolysis (presence

of carboxylic acid).[1]

Expert Insight: If you observe a "shoulder” or a second peak around 1710 cm

, your sample has partially hydrolyzed. Re-distillation or treatment with thionyl chloride is

required.[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

Due to the meta-substitution pattern (1,3,5-substituted benzene ring), the proton signals appear

as three distinct doublets of doublets (often appearing as pseudo-triplets) with small meta-

coupling constants (
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).[1]

Solvent Choice: Use CDCI
(Chloroform-d).[1] Avoid DMSO-d
or Methanol-d

as they can react with the acid chloride (forming the acid or ester, respectively) during the
measurement, leading to erroneous data.

H NMR Data (Predicted in CDCI , 400 MHz)

Chemical Shift .
Proton ( o Coupling ( Assignment
. Multiplicity .
Position ) Logic
» Ppm)
Flanked by NO
and COCI (Both
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[1]
Flanked by NO
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and Cl.
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and Cl. Least
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relative to others.

[1]

C NMR Data (Predicted in CDCI )

e Carbonyl (C=0): ~166-168 ppm.[1] (Distinct from acid ~170 ppm).[2]
e Aromatic C-NO

: ~148 ppm.[1]

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.bldpharm.com/products/25784-91-2.html
https://www.bldpharm.com/products/25784-91-2.html
https://www.bldpharm.com/products/25784-91-2.html
https://www.bldpharm.com/products/25784-91-2.html
https://www.bldpharm.com/products/25784-91-2.html
https://www.benchchem.com/product/b1585322
https://www.bldpharm.com/products/25784-91-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058476?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Aromatic C-COCI: ~135 ppm.[1][3]
e Aromatic C-CI: ~136 ppm.[1][3]
e Aromatic CH: 120 - 130 ppm (3 signals).[1]

Experimental Protocols
Sample Preparation for NMR (Moisture Sensitive)

e Drying: Ensure the NMR tube and pipette are oven-dried.
e Solvent: Use CDCI

stored over molecular sieves (4A) to remove trace water.

e Preparation: Dissolve ~10-15 mg of the acid chloride in 0.6 mL CDCI

o Execution: Run the spectrum immediately. If the sample turns cloudy or precipitates a white
solid, hydrolysis has occurred.

Synthesis & Verification Workflow

The following workflow outlines the generation of the data and the logic for quality control.

Step 2: 1H NMR (CDCI3)
Check: 3 Aromatic Signals
No broad OH peak

Start: 3-Chloro-5-
(CAS 34¢

-nitrobenzoic Acid Step 1: FT-IR Analysis
662-36-7) Target: ~1780 cm-1

Peak at 1710 cm-1?

Crude Acid Chloride

sssssss

Click to download full resolution via product page

Caption: Quality control workflow for synthesizing and validating 3-Chloro-5-nitrobenzoyl
chloride, emphasizing the IR checkpoint for hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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